3-Acetyl-5-chlorothiophene

Isomeric purity Pharmaceutical intermediate quality control Regioisomer separation

3-Acetyl-5-chlorothiophene (CAS 58119-67-8) is a heterocyclic ketone belonging to the halogenated thiophene family, with the molecular formula C₆H₅ClOS and a molecular weight of 160.62 g/mol. The compound features an acetyl substituent at the 3-position and a chlorine at the 5-position of the thiophene ring, distinguishing it from its positional isomer 2-acetyl-5-chlorothiophene and from the non-chlorinated parent 3-acetylthiophene.

Molecular Formula C6H5ClOS
Molecular Weight 160.62 g/mol
CAS No. 58119-67-8
Cat. No. B1283779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-5-chlorothiophene
CAS58119-67-8
Molecular FormulaC6H5ClOS
Molecular Weight160.62 g/mol
Structural Identifiers
SMILESCC(=O)C1=CSC(=C1)Cl
InChIInChI=1S/C6H5ClOS/c1-4(8)5-2-6(7)9-3-5/h2-3H,1H3
InChIKeyCPHPSPVYDLDWBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-5-chlorothiophene (CAS 58119-67-8): Core Chemical Identity and Compound Class for Sourcing Decisions


3-Acetyl-5-chlorothiophene (CAS 58119-67-8) is a heterocyclic ketone belonging to the halogenated thiophene family, with the molecular formula C₆H₅ClOS and a molecular weight of 160.62 g/mol [1]. The compound features an acetyl substituent at the 3-position and a chlorine at the 5-position of the thiophene ring, distinguishing it from its positional isomer 2-acetyl-5-chlorothiophene and from the non-chlorinated parent 3-acetylthiophene . It is commercially supplied as an off-white to pale yellow solid, typically at 95–98% purity (HPLC), and is classified as a combustible solid with acute oral toxicity (GHS Category 4) [2]. The compound functions primarily as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, owing to the orthogonal reactivity of its electrophilic acetyl carbonyl and the chlorine substituent amenable to nucleophilic aromatic substitution or cross-coupling reactions [3].

3-Acetyl-5-chlorothiophene (CAS 58119-67-8): Why Isomeric or Dechlorinated Analogs Cannot Serve as Drop-In Replacements


Substituting 3-acetyl-5-chlorothiophene with its positional isomer 2-acetyl-5-chlorothiophene or the non-halogenated 3-acetylthiophene introduces critical differences in regiochemical reactivity, physical handling properties, and downstream synthetic compatibility that are quantitatively documented in the patent and primary literature. The acetyl group position on the thiophene ring dictates the site of subsequent electrophilic or nucleophilic attack; a 3-acetyl substituent directs functionalization to the 2-position, whereas a 2-acetyl group directs to the 5-position, fundamentally altering the structure of chalcone or sulfonamide products [1]. Additionally, the chlorine at C5 is not a passive substituent—it enables a specific synthetic sequence (thiol displacement → oxidative chlorination → sulfonamide formation) that underpins the industrial route to brinzolamide, a sequence impossible with 3-acetylthiophene . Even when 3-acetyl-5-chlorothiophene appears as a trace impurity (0.5 wt%) in 2-acetyl-5-chlorothiophene, its presence is stringently controlled because isomeric contamination propagates through multi-step pharmaceutical syntheses, generating difficult-to-remove impurities in the final API [2].

3-Acetyl-5-chlorothiophene (CAS 58119-67-8): Quantitative Comparative Evidence for Scientific and Procurement Decisions


Isomeric Impurity Threshold: 3-Acetyl-5-chlorothiophene Content in 2-Acetyl-5-chlorothiophene is Controlled to ≤0.5 wt% in Pharmaceutical-Grade Material

In the Friedel-Crafts acetylation of 2-chlorothiophene to produce 2-acetyl-5-chlorothiophene, the 3-acetyl-5-chlorothiophene isomer is generated as a by-product. Under the patented solid-acid catalysis conditions (activated clay, 45–55 °C, 72 h), the 3-isomer content in the crude 2-acetyl-5-chlorothiophene product was measured at 0.5 wt% [1]. Comparative Example 1 in the same patent, using phosphoric acid catalysis for the non-chlorinated system (thiophene → 2-acetylthiophene), produced a 3-acetylthiophene impurity level of 1.0 wt% [2]. This demonstrates that the chlorinated 3-isomer is formed at half the rate of the non-chlorinated analog under comparable conditions, yet its presence remains a critical quality attribute: the patent explicitly states that pharmaceutical applications require isomeric impurity levels controlled in units of 0.1 wt%, and that standard distillation fails to separate these isomers effectively—a 50-theoretical-plate column achieving only ~70% purification yield when reducing 3-isomer content from 0.9 wt% to 0.5 wt% [3]. Therefore, procurement of certified 3-acetyl-5-chlorothiophene with verified low 2-isomer content is essential when the compound serves as a starting material in multi-step API syntheses [4].

Isomeric purity Pharmaceutical intermediate quality control Regioisomer separation

Physical Form Differentiation: 3-Acetyl-5-chlorothiophene Is a Solid, Whereas 2-Acetyl-5-chlorothiophene Is a Crystalline Solid with a Defined Melting Point of 46–49 °C

3-Acetyl-5-chlorothiophene is consistently described across multiple vendor specifications as a solid at ambient temperature (off-white to pale yellow solid) . However, unlike its positional isomer 2-acetyl-5-chlorothiophene—which has a well-characterized melting point of 46–49 °C (lit.) and a boiling point of 117–118 °C at 17 mmHg [1]—the 3-isomer's melting point is reported as 'Not available' in several authoritative supplier datasheets, suggesting thermal instability or decomposition before melting [2]. The non-chlorinated analog 3-acetylthiophene (CAS 1468-83-3) is also a solid but with a precisely defined melting point of 57–63 °C and boiling point of 208–210 °C at 748 mmHg . This thermal behavior divergence between the 3-acetyl-5-chloro and the 2-acetyl-5-chloro isomer has practical implications: the 2-isomer can be purified by distillation (bp 117–118 °C/17 mmHg), while the 3-isomer requires non-distillative purification methods such as column chromatography or recrystallization . The predicted boiling point of 3-acetyl-5-chlorothiophene is 237.1 ± 25.0 °C at 760 mmHg, significantly higher than the 2-isomer, consistent with its higher molecular symmetry and potentially stronger intermolecular interactions .

Physical form Handling and formulation Solid-state characterization

Synthetic Pathway Exclusivity: 3-Acetyl-5-chlorothiophene Is the Direct Precursor to 3-Acetyl-5-chlorothiophene-2-sulfonamide, the Key Intermediate for Brinzolamide API

The commercial manufacturing route to brinzolamide (Azopt®, AL-4862), a topically administered carbonic anhydrase inhibitor for glaucoma, proceeds through 3-acetyl-5-chlorothiophene-2-sulfonamide (CAS 160982-10-5) . This sulfonamide is constructed from 3-acetyl-5-chloro-2-(benzylthio)thiophene, which itself is derived from 3-acetyl-2,5-dichlorothiophene by selective displacement of the C2 chlorine with benzyl mercaptide [1]. Critically, the 5-chloro substituent in the target compound is retained throughout the synthetic sequence and is not displaced; it serves to direct the regiochemistry of the sulfonamide installation at C2 while preserving a site for further functionalization [2]. In contrast, 3-acetylthiophene (no chlorine at C2 or C5) cannot undergo this selective thiol displacement sequence, and 2-acetyl-5-chlorothiophene would position the sulfonamide at the wrong ring position relative to the acetyl group . Patent monitoring data for the brinzolamide process specifies an HPLC limit for residual 3-acetyl-5-chlorothiophene-2-sulfonyl chloride of NMT 1.0%, with an observed value of 0.10%, underscoring the tight quality specifications that propagate backward to the starting 3-acetyl-5-chlorothiophene itself [3].

Brinzolamide synthesis Sulfonamide intermediate Carbonic anhydrase inhibitor

Bis-Chalcone Synthetic Utility: 3-Acetyl-5-chlorothiophene and 3-Acetyl-2,5-dichlorothiophene Are Both Reported as Substrates for Cytotoxic Bis-Chalcones, with Structural Diversification at C2

A 2021 study by Alidmat et al. reported the synthesis of a series of bis-chalcones via Claisen-Schmidt condensation of terephthalaldehyde with either 3-acetyl-5-chlorothiophene or 3-acetyl-2,5-dichlorothiophene, alongside cyclo ketone derivatives [1]. Both thiophene ketones yielded the corresponding bis-chalcones in good yields, and the resulting compounds were evaluated for cytotoxicity against MCF-7 breast cancer cells via MTT assay, with compound 6 showing more potent activity than the reference standard tamoxifen [2]. While this study does not provide a direct head-to-head comparison of the two thiophene ketones, it establishes that 3-acetyl-5-chlorothiophene (monochloro) and 3-acetyl-2,5-dichlorothiophene (dichloro) both participate in this scaffold and that the C2 position remains available for further derivatization in the monochloro case—the dichloro analog already occupies C2 with chlorine . The presence of a single chlorine at C5 in the target compound, as opposed to two chlorines in the dichloro comparator, provides a more flexible synthetic handle: the C2 position can be functionalized independently (e.g., via sulfonylation, cross-coupling, or nucleophilic substitution), whereas the 2,5-dichloro analog has both positions blocked, limiting its diversification potential to reactions at the acetyl group or chlorine displacement at only one site [3].

Bis-chalcone Cytotoxicity Anticancer Claisen-Schmidt condensation

Commercial Purity Benchmarking: 3-Acetyl-5-chlorothiophene Is Supplied at 95–98% (HPLC), Comparable to 2-Acetyl-5-chlorothiophene (98.5–99% GC) but with Different Analytical Certification Methods

Commercial 3-acetyl-5-chlorothiophene is routinely supplied at 95% minimum purity (AKSci), 97% (Aladdin Scientific, CymitQuimica), or 98% minimum by HPLC (Capot Chemical, Combi-Blocks), with moisture content controlled to ≤0.5% [1]. By comparison, 2-acetyl-5-chlorothiophene (CAS 6310-09-4) is available at ≥98.5% minimum purity (GC assay) from Thermo Scientific/Acros and up to 99% from other suppliers [2]. The 3-isomer commands a higher unit price: approximately $55.90/g at 97% purity (Aladdin Scientific, 250 mg at $23.90) vs. 2-acetyl-5-chlorothiophene at roughly $2–5/g from bulk suppliers, reflecting the synthetic challenge of Friedel-Crafts acylation at the less electronically favored 3-position of the thiophene ring . The 3-isomer's HPLC purity certification at 98% (as opposed to the 2-isomer's GC assay) reflects the non-distillable nature of the compound and the requirement for chromatographic purification . The theoretical maximum purity achievable for 3-acetyl-5-chlorothiophene via the standard 2,5-dichloro-3-acetylthiophene reduction route is reported at approximately 91% yield, suggesting that the 95–98% commercial specification represents a practical upper bound given current manufacturing technology .

Purity specification Analytical certification Vendor comparison

3-Acetyl-5-chlorothiophene (CAS 58119-67-8): High-Value Application Scenarios Driven by Quantitative Differentiation


Brinzolamide Generic API Development and Carbonic Anhydrase Inhibitor Medicinal Chemistry

3-Acetyl-5-chlorothiophene is the requisite starting material for constructing the thiophene-2-sulfonamide core of brinzolamide, a commercially significant topical carbonic anhydrase inhibitor for glaucoma treatment with annual global revenues exceeding $300 million . The compound's 5-chloro-3-acetyl substitution pattern is encoded in the validated industrial synthesis: the C5 chlorine survives the synthetic sequence intact, while the C2 position undergoes sequential benzylthiol displacement, oxidative chlorination, and sulfonamide formation to yield the key intermediate 3-acetyl-5-chlorothiophene-2-sulfonamide [1]. Process patents specify that residual 3-acetyl-5-chlorothiophene-2-sulfonyl chloride must be controlled to ≤1.0% (observed 0.10%) by HPLC, creating a direct quality specification linkage to the starting 3-acetyl-5-chlorothiophene [2]. Neither 2-acetyl-5-chlorothiophene nor 3-acetylthiophene can substitute in this pathway without complete route redesign. For CROs and generic pharmaceutical manufacturers, procurement of 3-acetyl-5-chlorothiophene with certified HPLC purity ≥98% and documented trace impurity profile is non-negotiable.

Bis-Chalcone and Heteroaryl Chalcone Library Synthesis for Anticancer and Antimicrobial Screening

The Claisen-Schmidt condensation of 3-acetyl-5-chlorothiophene with aromatic dialdehydes (e.g., terephthalaldehyde) produces bis-chalcones that have demonstrated cytotoxicity against MCF-7 breast cancer cells, with certain derivatives exceeding the potency of tamoxifen . In these scaffold-building applications, the monochloro compound (one Cl at C5) offers a distinct advantage over the commonly used 3-acetyl-2,5-dichlorothiophene because the unsubstituted C2 position remains available for late-stage diversification via nucleophilic substitution, palladium-catalyzed cross-coupling, or sulfonylation chemistry [1]. This additional degree of synthetic freedom is quantitatively meaningful: each additional functionalizable position doubles the accessible chemical space in a typical library design. Medicinal chemistry groups building focused chalcone libraries for kinase inhibition or antimicrobial screening should preferentially source the monochloro variant when downstream SAR exploration at the thiophene C2 position is anticipated [2].

Regioselective Cross-Coupling and C-H Functionalization Methodology Development

The combination of a chlorine at C5 and an acetyl at C3 on the thiophene ring creates a substrate with electronically differentiated reactive sites suitable for methodology studies in direct arylation and cross-coupling chemistry . The chlorine serves as a handle for traditional cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), while the acetyl group can be employed as a directing group for C-H activation at C2 or C4 [1]. This orthogonal reactivity profile is absent in 3-acetylthiophene (no halogen handle) and is less versatile in 3-acetyl-2,5-dichlorothiophene (both α-positions blocked, limiting C-H activation studies to C4 only). For academic and industrial catalysis groups developing new C-H functionalization methods on heteroaromatic systems, 3-acetyl-5-chlorothiophene provides a well-defined, commercially available model substrate with predictable regiochemical outcomes [2].

HPLC Reference Standard and Isomeric Impurity Marker for 2-Acetyl-5-chlorothiophene Quality Control

As documented in US Patent 20070149787, 3-acetyl-5-chlorothiophene is the critical isomeric impurity in 2-acetyl-5-chlorothiophene, requiring control to ≤0.5 wt% for pharmaceutical intermediate applications . This creates a secondary but essential procurement scenario: analytical chemistry and quality control laboratories supporting 2-acetyl-5-chlorothiophene production require authenticated samples of 3-acetyl-5-chlorothiophene as a reference standard for GC or HPLC method development, system suitability testing, and batch release [1]. In this context, the critical specification for the 3-isomer is not merely chemical purity but identity certification and traceability (CoA, NMR, MS documentation) to support regulatory filings. The 0.5 wt% isomeric impurity threshold established in the patent literature provides the quantitative basis for method sensitivity requirements (LOQ ≤ 0.05 wt% for reliable quantitation at the specification limit) [2].

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